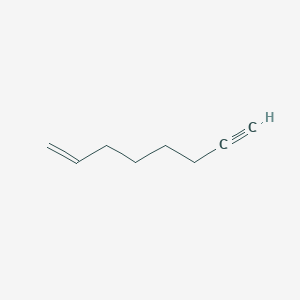

1-Octen-7-yne

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oct-1-en-7-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,4H,2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQTQGMBSQRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335381 | |

| Record name | 1-Octen-7-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65909-92-4 | |

| Record name | 1-Octen-7-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Octen 7 Yne

Strategies for Carbon-Carbon Bond Formation in Enyne Architectures

The dual functionality of enynes like 1-octen-7-yne makes them versatile substrates for a range of carbon-carbon bond-forming reactions. These reactions are often catalyzed by transition metals, which can selectively activate either the double or triple bond, leading to the formation of diverse carbocyclic and heterocyclic structures.

Transition Metal-Mediated Cycloaddition Reactions

Transition metal catalysts are instrumental in promoting cycloaddition reactions of enynes, facilitating the construction of cyclic compounds through the formation of multiple carbon-carbon bonds in a single step. These reactions are highly valued for their atom economy and ability to rapidly build molecular complexity.

The Pauson-Khand reaction is a powerful method for synthesizing cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes. clockss.orgresearchgate.netrsc.org The intramolecular version of this reaction (IPKR) is particularly useful for constructing bicyclic systems. rsc.org

Research has shown that the success of the intramolecular Pauson-Khand reaction can be highly dependent on the substitution pattern of the enyne precursor. For instance, a study investigating the cyclization of various enynes found that while 2-aryl-1-hepten-6-ynes readily underwent the reaction to form bicyclo[3.3.0]octenones, the homologous 2-phenyl-1-octen-7-yne failed to cyclize under similar conditions. clockss.org However, the introduction of methyl groups to the this compound framework can facilitate the reaction. clockss.org In contrast, the regioisomeric 1-phenyl-1-octen-7-yne, an endo-olefin, successfully yielded the desired bicyclic product, albeit in moderate yields. clockss.orgresearchgate.netcrossref.orgresearchgate.netresearchgate.net This highlights the subtle electronic and steric factors that govern the feasibility of the Pauson-Khand reaction for 1,7-enynes.

The Pauson-Khand reaction has been applied in the total synthesis of complex natural products. rsc.orgpku.edu.cn For example, a key step in a synthetic approach to (±)-tecomanine involved the Pauson-Khand cyclization of a methylated 5-aza-6-nonen-1-yne. researchgate.net While the yield was low due to steric hindrance, it demonstrates the potential of this methodology for constructing intricate molecular skeletons. researchgate.net

| Precursor | Product | Yield | Reference |

| 2-Phenyl-1-octen-7-yne | No reaction | 0% | clockss.org |

| 1-Phenyl-1-octen-7-yne | Bicyclic cyclopentenone | Moderate | clockss.orgresearchgate.net |

| Methylated this compound derivatives | Bicyclic cyclopentenones | Smooth reaction | clockss.org |

Cobalt complexes are also effective catalysts for [2+2+2] cycloaddition reactions, which combine three unsaturated components to form a six-membered ring. scispace.com This methodology is highly atom-economical and can be applied to the synthesis of a wide range of polycyclic compounds. nii.ac.jpuni-konstanz.de When applied to enediynes, this reaction can produce tricyclic cyclohexadienes. nii.ac.jp

The intramolecular [2+2+2] cycloaddition of enediynes, mediated by cobalt, typically leads to the formation of angularly annelated polycycles. uni-konstanz.de However, strategies have been developed to achieve linear annulation by employing a temporary silicon tether. uni-konstanz.de Dicarbonyl(cyclopentadienyl)cobalt is a common catalyst for these transformations, effectively co-cyclizing α,ω-enynes with alkynes to produce bicyclic dienes with high regioselectivity. scispace.comrsc.org

Recent advancements have introduced cooperative catalysis systems, such as combining cobalt with photoredox catalysts, to enable highly enantioselective [2+2+2] cycloadditions of enediynes. nii.ac.jp This dual catalytic approach has expanded the scope of the reaction, allowing for the synthesis of enantioenriched tricyclic cyclohexadienes bearing quaternary bridgehead carbons. nii.ac.jp

| Reactants | Catalyst System | Product | Key Feature | Reference |

| Enediyne | CoCl₂, PPh₃, Et₃N, 4CzIPN, blue light | Tricyclic cyclohexadiene | High yield | nii.ac.jp |

| Enediyne | CoCl₂, (S)-Segphos, Et₃N, 4CzIPN, blue light | Enantioenriched tricyclic cyclohexadiene | High enantioselectivity | nii.ac.jp |

| α,ω-Enyne, Alkyne | Dicarbonyl(cyclopentadienyl)cobalt | Bicyclic diene cobalt complex | High regioselectivity | rsc.org |

Cross-Coupling Approaches for Alkene-Alkyne Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile means to construct carbon-carbon bonds. These methods are applicable to the synthesis of enynes like this compound, often involving the coupling of an organometallic reagent with an organic halide.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. scispace.compnas.org For instance, the use of cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride as a promoter base in Suzuki couplings has been shown to improve the stereoisomeric purity of the resulting dienoic esters. pnas.org

| Reactants | Coupling Type | Catalyst | Product | Reference |

| (E)-1-Iodo-1-octene, Alkenylboronate | Suzuki | Pd(PPh₃)₄, KOH | 1,3-Alkadienylboronate | scispace.com |

| (E)-1-Iodo-1-octene, Ethynylzinc bromide | Negishi | PEPPSI | (E)-3-Decen-1-yne | pnas.org |

Olefin and Enyne Metathesis in this compound Synthesis

Metathesis reactions, particularly those catalyzed by ruthenium carbene complexes, have revolutionized the synthesis of unsaturated compounds. chim.ituwindsor.ca Enyne metathesis, a variation of olefin metathesis, involves the reaction of an alkene and an alkyne to form a 1,3-diene. wikipedia.orgorganic-chemistry.orgresearchgate.net This transformation can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) fashion. organic-chemistry.org

The mechanism of enyne metathesis is generally believed to proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, depending on whether the metal carbene catalyst initially reacts with the alkene or the alkyne moiety. wikipedia.org For ruthenium-based catalysts, evidence often points towards an "ene-then-yne" mechanism. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. wikipedia.org

Enyne metathesis has proven to be a powerful tool in the synthesis of complex molecules and natural products. uwindsor.caresearchgate.net It allows for the construction of cyclic and acyclic dienes from readily available enyne precursors.

Ring-closing enyne metathesis (RCEYM) is a highly effective method for the synthesis of cyclic compounds containing a 1,3-diene moiety. uwindsor.cauwindsor.ca This intramolecular reaction has been widely used to prepare a variety of carbocyclic and heterocyclic systems. chim.ituwindsor.ca The reaction is typically catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. chim.it

The utility of RCEYM is demonstrated in the synthesis of various ring systems, including those found in natural products. uwindsor.ca For example, RCEYM has been employed to construct the core structures of anatoxin-a and (+)-ferruginine. uwindsor.ca The resulting cyclic dienes can be further functionalized, making RCEYM a versatile strategy in multi-step syntheses. uwindsor.ca

While transition metal catalysts are most common, recent research has explored the use of main group metal halides, such as InBr₃ and InI₃, as catalysts for the endo-selective RCM of nitrogen-tethered 1,6-enynes. chemrxiv.orgpku.edu.cn This provides a less expensive and more readily available alternative to precious transition metal complexes for certain substrates. pku.edu.cn

| Enyne Substrate | Catalyst | Product | Key Feature | Reference |

| Nitrogen-tethered 1,6-enyne | InBr₃ or InI₃ | Functionalized piperidine | Endo-selective RCM | pku.edu.cn |

| Various 1,n-enynes | Ruthenium carbene complexes | Cyclic 1,3-dienes | Versatile ring formation | uwindsor.cauwindsor.ca |

| 1,6-cyclopropene-yne | Ru1 catalyst | Pyrroline derivative | Tandem RCEYM-CM | chim.it |

Alkylation Strategies Involving Alkyne Anions for Terminal Alkynesopenstax.org

A primary and effective method for constructing carbon-carbon bonds is the alkylation of alkyne anions, also known as acetylide anions. openstax.orgutexas.edu This strategy is particularly useful for synthesizing terminal alkynes like this compound. utexas.edu The process begins with the deprotonation of a smaller terminal alkyne using a very strong base to form a highly nucleophilic acetylide anion. openstax.orgkhanacademy.org This anion can then react with a suitable electrophile, such as a primary alkyl halide, in a nucleophilic substitution reaction to create a new, longer-chain alkyne. openstax.orglibretexts.org

The synthesis of this compound via this method would logically involve the reaction of a five-carbon alkyne anion with a three-carbon electrophile containing a terminal double bond. A plausible pathway is the alkylation of the 1-pentynyl anion with an allyl halide, such as allyl bromide.

Reaction Steps:

Formation of the Acetylide Anion: 1-Pentyne is treated with a strong base like sodium amide (NaNH₂) in a suitable solvent such as liquid ammonia. utexas.edu The amide ion removes the acidic terminal proton from 1-pentyne, generating the sodium pentynide anion.

Nucleophilic Attack (Alkylation): The nucleophilic pentynide anion is then reacted with allyl bromide. openstax.org The anion attacks the electrophilic carbon of allyl bromide that is bonded to the bromine, displacing the bromide ion and forming the new carbon-carbon bond. libretexts.org This step results in the formation of the this compound skeleton.

It is crucial that the alkyl halide used is primary, like allyl bromide. openstax.org Secondary and tertiary halides are not suitable as the strongly basic acetylide anion would predominantly cause an elimination reaction instead of the desired substitution. openstax.orgutexas.edu

Table 1: Alkylation Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 1-Pentyne | Allyl Bromide | Sodium Amide (NaNH₂) | This compound | Nucleophilic Alkylation |

Isomerization and Regioselective Rearrangement Studies of Enyne Systemssoton.ac.uk

Enyne systems, such as this compound, are subject to various isomerization and rearrangement reactions, often catalyzed by transition metals or performed under strongly basic conditions. mdpi.comresearchgate.net These reactions can alter the positions of the double and triple bonds, leading to structurally different but isomeric compounds.

Alkyne Zipper Reaction: One significant isomerization is the "alkyne zipper" reaction, which involves the migration of an internal alkyne to a terminal position under the influence of a superbase. mdpi.com While this compound already possesses a terminal alkyne, related internal enyne isomers could be converted to a terminal alkyne via this contra-thermodynamic process. mdpi.com The mechanism proceeds through a series of deprotonation-protonation steps involving allenic intermediates. mdpi.com For example, a related compound, (Z,E)-2-octen-4-yn-1-ol, has been successfully isomerized to (Z,E)-5-octen-7-yn-1-ol using a sodium amide-based superbasic media. semanticscholar.org

Metal-Catalyzed Cycloisomerization: Transition metals are excellent catalysts for the rearrangement of enyne skeletons. researchgate.net 1,n-Enynes can undergo cycloisomerization to form various cyclic compounds in an atom-economical fashion. researchgate.net Although many studies focus on 1,6-enynes to form five-membered rings, 1,7-enynes are also known to undergo cyclization. researchgate.net For instance, the intramolecular Pauson-Khand reaction can be used to construct cyclopentenone derivatives from enynes, and has been applied to 1-phenyl-1-octen-7-yne to yield the desired bicyclic product in moderate yields. researchgate.netclockss.org Other metal catalysts based on palladium, gold, and rhodium are also widely used for such transformations, which can be influenced by other functional groups within the molecule. researchgate.netthieme-connect.com

Regioselective Rearrangements: The regioselectivity of these rearrangements is a critical area of study. In the context of organozirconocene complexes, the insertion of carbenoids into zirconacycles derived from enynes can proceed with high regioselectivity. soton.ac.uk The outcome is often dictated by steric factors and the relative rate of metallate rearrangements in the reaction intermediate. soton.ac.uk Such studies on regiocontrol are essential for directing the transformation of an enyne like this compound towards a specific, desired structural isomer. acs.org

Table 2: Potential Isomerization and Rearrangement Reactions for Enyne Systems

| Reaction Type | Catalyst/Reagent | System | General Outcome |

| Alkyne Zipper | Superbases (e.g., NaEDA/EDA) | Internal Alkynes | Migration to Terminal Alkyne mdpi.comsemanticscholar.org |

| Pauson-Khand Reaction | Co₂(CO)₈ | 1,n-Enynes | Cyclopentenone formation researchgate.netclockss.org |

| Metal-Catalyzed Cycloisomerization | Pd, Au, Pt, Rh complexes | 1,n-Enynes | Formation of various carbocycles researchgate.net |

| Ring-Rearrangement Metathesis | Grubbs' Catalysts | Strained Bicyclic Alkenes | Formation of less strained fused rings beilstein-journals.org |

Green Chemistry Principles and Sustainable Synthetic Routes Towards this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing waste and hazards. Key principles include atom economy, use of catalysis, and avoidance of hazardous substances.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed cycloisomerization reactions of enynes are prime examples of atom-economical processes, as they rearrange the existing atoms of the starting material into a new structure without the loss of leaving groups. researchgate.net Similarly, certain cycloaddition reactions can proceed with perfect atom economy. mdpi.com Designing a synthesis for this compound that utilizes such rearrangements or additions would be a significant step towards sustainability.

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. sci-hub.se For example, the alkylation of an alkyne anion requires a full equivalent of a strong base like sodium amide, which generates stoichiometric waste. utexas.edu In contrast, developing a catalytic cross-coupling method, perhaps using a palladium or copper catalyst, could potentially construct the this compound framework more sustainably. While many bromo-organic compounds are used in synthesis, their use often comes with the need to manage hazardous materials and byproducts. sci-hub.se

Safer Solvents and Conditions: The choice of solvent is critical. Many organic reactions utilize volatile and potentially toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or solvent-free conditions. acs.org For instance, some thiol-yne additions, a related reaction type, can proceed cleanly in water, which can enhance reaction rates compared to neat conditions. acs.org Research into adapting the synthesis of this compound to such benign solvent systems would represent a significant green advancement.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Rationale |

| Atom Economy | Substitution/Elimination reactions with leaving groups | Rearrangement or Addition reactions (e.g., cycloisomerization) | Maximizes incorporation of starting materials into the final product. researchgate.net |

| Catalysis | Use of stoichiometric bases (e.g., NaNH₂) | Transition-metal catalyzed cross-coupling | Reduces waste, allows for catalyst recycling, and improves efficiency. sci-hub.se |

| Safer Solvents | Volatile organic solvents (e.g., THF, DMF) | Water, solvent-free, or recyclable benign solvents | Reduces toxicity, environmental impact, and improves operational safety. acs.org |

| Hazard Reduction | Use of hazardous reagents (e.g., strong bases, reactive halides) | Use of less toxic reagents, enzymatic processes, or flow chemistry | Minimizes potential for chemical accidents and exposure to hazardous materials. |

Advanced Chemical Reactivity and Mechanistic Investigations of 1 Octen 7 Yne

Electrophilic and Nucleophilic Addition Reactions of Enyne Functionalities

The chemical behavior of 1-octen-7-yne is characterized by the distinct reactivity of its two unsaturated bonds. The electron-rich carbon-carbon double bond (C1=C2) is susceptible to electrophilic attack, while the terminal alkyne (C7≡C8) can engage in nucleophilic additions.

In electrophilic additions, a variety of acids, such as hydrogen halides (HX), can react with the alkene. ksu.edu.sa The reaction proceeds via a two-step mechanism where the initial attack of an electrophile (like H⁺) on the π-electrons of the double bond forms a carbocation intermediate. ksu.edu.sanptel.ac.in This is followed by the rapid attack of a nucleophile (like a halide ion) on the carbocation to yield the final addition product. ksu.edu.sa In the case of unsymmetrical reagents adding to the terminal alkene of this compound, the reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already bears the greater number of hydrogen atoms (C1). ksu.edu.sa Generally, alkenes are more reactive towards electrophiles than alkynes. umsl.edu

The alkyne functionality, particularly the terminal C-H bond, is acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent nucleophile that can participate in various reactions. openstax.org Furthermore, the alkyne triple bond itself can be a target for nucleophilic addition reactions. acs.org For instance, transition-metal-free nucleophilic addition of amides to haloalkynes has been developed, showcasing a method for forming β-halovinyl amides. acs.org

Cycloaddition Chemistry of this compound and its Analogs

Cycloaddition reactions are powerful tools for the synthesis of cyclic structures, and the dual functionality of enynes like this compound offers unique opportunities for such transformations. illinois.edulibretexts.org Both the alkene and alkyne moieties can act as components in various cycloaddition processes, leading to the formation of diverse ring systems. libretexts.org These reactions can be either intermolecular or intramolecular, providing access to carbocyclic and heterocyclic frameworks. libretexts.org

The field includes well-known transformations like the [4+2] Diels-Alder reaction and various metal-catalyzed cycloadditions, such as [5+2+1] and [2+2+2] processes. pku.edu.cnmdpi.com In a rhodium-catalyzed [5+2+1] cycloaddition, for example, an ene-vinylcyclopropane can react with carbon monoxide to construct bicyclic cyclooctenones. pku.edu.cn The versatility of these reactions allows for the controlled synthesis of complex molecules with high stereoselectivity. illinois.edu

The thiol-yne reaction, or alkyne hydrothiolation, is a highly efficient process for the formation of vinyl sulfides and is considered a "click chemistry" reaction due to its reliability and broad applicability. uni-regensburg.de This reaction can proceed through two primary mechanisms: a radical-mediated pathway or a nucleophilic conjugate addition. acs.org

Under radical conditions, typically initiated by light or a radical initiator, a thiyl radical adds to the alkyne in an anti-Markovnikov fashion, yielding a vinyl sulfide (B99878). uni-regensburg.deacsgcipr.org A key feature of the thiol-yne reaction is that the alkyne is difunctional; the initial vinyl sulfide product contains a double bond that can react with a second thiyl radical. acs.org This results in the formation of a dithioether, with each alkyne functional group reacting with two thiol groups. acs.org The rate of thiyl radical addition to the initial alkyne has been found to be about one-third of the rate of addition to the subsequent vinyl sulfide intermediate. acs.org

Alternatively, the reaction can be performed as a nucleophilic conjugate (Michael) addition. This pathway is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. acs.org This method is highly effective, often proceeding with quantitative conversion under ambient conditions, and is compatible with a wide range of solvents, including water. acs.org

Catalytic Transformations of this compound

Catalysis offers precise control over the reactivity of the enyne system, enabling selective transformations at either the double or triple bond.

Selective hydrogenation of an enyne presents the challenge of reducing one multiple bond while leaving the other intact. Different catalytic systems can achieve distinct outcomes. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is classically used for the stereoselective reduction of alkynes to cis-alkenes. mit.edu Other palladium-based catalysts are also employed for selective hydrogenations. google.com The use of silver supported on alumina (B75360) (Ag/Al2O3) has been shown to selectively hydrogenate terminal alkynes to the corresponding alkenes. Complete hydrogenation of both functionalities to yield the corresponding alkane, octane, can be achieved using a suitable catalyst and hydrogen pressure.

| Catalyst System | Target Functionality | Primary Product Type | Reference |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Alkyne | cis-Alkene | mit.edu |

| Ag/Al₂O₃ | Alkyne | Alkene | |

| Palladium/Carbon (H₂ excess) | Alkyne and Alkene | Alkane | mit.edu |

Hydrosilylation involves the addition of a silicon-hydrogen bond across a multiple bond, catalyzed by transition metals. Studies on terminal alkynes like 1-octyne (B150090) have shown that rhodium and iridium complexes are effective catalysts. mdpi.comacs.org The reaction can yield several isomeric vinylsilane products, including α (geminal), β-(E) (trans), and β-(Z) (cis) isomers, depending on the catalyst and reaction conditions. mdpi.com For example, rhodium complexes ligated by imidazolium-substituted phosphines have demonstrated high activity and selectivity, primarily forming the β(Z) isomer in the hydrosilylation of 1-octyne with silanes like triethylsilane (TES) and 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS). mdpi.com Iridium-based catalysts have also shown good selectivity for the β-(Z)-vinylsilane product with linear alkynes. acs.org

| Catalyst | Hydrosilylating Agent | Major Product Isomer | Selectivity (%) | Reference |

|---|---|---|---|---|

| Rhodium complex with imidazolium-substituted phosphine | TES | β(Z) | 91 | mdpi.com |

| Rhodium complex with imidazolium-substituted phosphine | HMTS | β(Z) | 96 | mdpi.com |

| ONO-Pincer Iridium(III) Hydride | Various hydrosilanes | β(Z) | Good | acs.org |

Hydroboration is a reaction where a borane (B79455) adds across a multiple bond. The subsequent oxidation of the resulting organoborane provides an alcohol. This hydroboration-oxidation sequence results in the anti-Markovnikov addition of water across the multiple bond. ambeed.com For this compound, both the alkene and alkyne can undergo hydroboration. The reaction proceeds via a syn-addition of the H-B bond, with the boron atom adding to the less sterically hindered carbon atom. umich.eduyoutube.com Kinetic and mechanistic studies on the hydroboration of 1-octene (B94956) and 1-hexyne (B1330390) with borane complexes have shown that the dissociation of a ligand from the borane can be the rate-determining step. researchgate.net The reaction with this compound would be expected to form a diol upon oxidation of the bis-organoborane intermediate.

The enyne structure of this compound is an ideal substrate for a variety of metal-mediated cyclization and rearrangement reactions, which are powerful methods for constructing complex cyclic and bicyclic systems. researchgate.netnih.gov One of the most notable reactions in this class is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. researchgate.net

Intramolecular Pauson-Khand reactions of this compound analogs have been investigated. While 2-phenyl-1-octen-7-yne did not undergo the reaction, its methyl-substituted derivatives and the regioisomeric 1-phenyl-1-octen-7-yne did proceed to give the corresponding bicyclo[3.3.0]octenone products in moderate to good yields. researchgate.netresearchgate.net These reactions are typically mediated by cobalt carbonyl complexes but can also be catalyzed by other metals like rhodium. researchgate.net Other metal-mediated cyclizations, such as those catalyzed by gold or mercury, can also be employed to synthesize various heterocyclic and carbocyclic structures from unsaturated precursors. nih.govbeilstein-journals.org

Polymerization and Oligomerization Research of this compound and its Cogeners

The unique bifunctional structure of this compound, containing both a terminal alkene and a terminal alkyne, presents intriguing possibilities for the synthesis of novel polymer architectures. Research into its polymerization and that of its cogeners (structurally related molecules like 1-octene and other enynes) explores various catalytic systems to control the reaction pathway and resulting polymer properties.

Radical polymerization offers a versatile method for polymer synthesis. However, the radical (co)polymerization of long-chain α-olefins like the 1-octene moiety in this compound often faces challenges, such as the formation of less reactive allylic radicals that can lead to chain transfer reactions, resulting in oligomers or polymers with very low molecular weight. rsc.org

To address this, Lewis acid-mediated radical copolymerization has been investigated as a strategy to produce high molecular weight polymers. rsc.org In a proof-of-concept study using 1-octene and methyl acrylate (B77674) (MA), scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) was used as a Lewis acid catalyst. This approach successfully yielded copolymers of 1-octene and MA with molecular weights (Mw) exceeding 3 x 10⁴ g mol⁻¹, featuring alternating 1-octene–MA sequences. rsc.org

A key strategy to further enhance the molecular weight involves the introduction of a difunctional comonomer that can act as a "chain extender". rsc.org For instance, the addition of 1,7-octadiene (B165261) to the 1-octene/MA copolymerization system led to a significant increase in the polymer's molecular weight. rsc.org The incorporation of just 1 mol% of 1,7-octadiene resulted in a copolymer with a remarkable Mw of up to 13.45 x 10⁴ g mol⁻¹, while still preserving a high degree of the alternating structure. rsc.org This approach demonstrates a viable method for overcoming the challenge of producing high molecular weight α-olefin copolymers via radical polymerization. rsc.org

Another relevant radical-mediated strategy is thiol-yne click polymerization. This reaction proceeds via the free-radical addition of a thiol to an alkyne. acs.org The process is typically initiated by a photoinitiator and involves the anti-Markovnikov addition of a thiyl radical to the alkyne. The resulting vinylic radical then abstracts a hydrogen from another thiol molecule to propagate the chain. acs.org This method allows for the formation of functional poly(vinylene sulfide)s and could be applied to the alkyne functionality of this compound. acs.org

Table 1: Lewis Acid-Catalyzed Radical Copolymerization of 1-Octene and Methyl Acrylate This table is based on data for 1-octene, a cogener of this compound, to illustrate the strategy.

| Catalyst | Comonomers | Key Finding | Resulting Mw (g mol⁻¹) | Ref. |

| Sc(OTf)₃ | 1-Octene, Methyl Acrylate | Synthesis of high Mw alternating copolymer | > 3 x 10⁴ | rsc.org |

| Sc(OTf)₃ | 1-Octene, Methyl Acrylate, 1,7-Octadiene | 1,7-Octadiene acts as a chain extender, significantly increasing Mw | Up to 13.45 x 10⁴ | rsc.org |

Ziegler-Natta (ZN) catalysts, a cornerstone of industrial polymer chemistry, are highly effective for the polymerization of α-olefins. libretexts.orgbehinpolymerco.com A typical ZN catalyst system consists of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Et₃Al). libretexts.orgbehinpolymerco.com These catalysts are renowned for their ability to produce polymers with high linearity and stereoselectivity, such as high-density polyethylene (B3416737) and isotactic polypropylene. behinpolymerco.com

The polymerization mechanism for homogeneous ZN catalysts, particularly metallocene catalysts, is well-understood. libretexts.org The process begins with the formation of a coordinatively unsaturated catalyst cation. An olefin monomer, such as the 1-octene portion of this compound, coordinates to the vacant site on the metal center. This is followed by a migratory insertion step, where the olefin inserts into the metal-alkyl bond, extending the polymer chain and regenerating the vacant site for the next monomer to coordinate. libretexts.org This cycle repeats many times to form a long polymer chain. libretexts.org

While direct ZN polymerization of this compound is not extensively documented in the provided sources, the presence of the 1-alkene group makes it a potential substrate for this type of catalysis. Homogeneous ZN catalysts, like the zirconocene (B1252598) systems used for ethylene/1-hexene copolymerization, demonstrate the applicability of this approach to α-olefins. researchgate.net The challenge in polymerizing this compound with ZN catalysts would be to selectively polymerize the alkene moiety while leaving the alkyne group intact, or to control the polymerization of both functional groups to create cross-linked or other complex structures. The catalyst's performance is influenced by factors like the molar ratio of its components and the specific ligands on the metal center. behinpolymerco.com

Table 2: General Components of Ziegler-Natta Catalyst Systems

| Component | Example | Function | Ref. |

| Transition Metal Compound | Titanium tetrachloride (TiCl₄), Zirconocene dichloride (Cp₂ZrCl₂) | Main catalyst component, active site for polymerization | libretexts.orgbehinpolymerco.comlibretexts.org |

| Co-catalyst / Promoter | Triethylaluminum (Et₃Al), Methylaluminoxane (MAO) | Activates the transition metal compound to form the catalytic species | libretexts.orglibretexts.org |

| Support (for heterogeneous catalysts) | Magnesium chloride (MgCl₂) | Enhances catalyst activity and stereoselectivity | behinpolymerco.comlibretexts.org |

Detailed Mechanistic Elucidation of this compound Transformations

The dual functionality of this compound makes it a valuable substrate for complex organic transformations, and understanding the mechanisms of these reactions is crucial for synthetic design.

One significant reaction involving enynes like this compound is the Pauson-Khand reaction, an annulation that forms a bicyclic cyclopentenone. This reaction has been utilized in the synthesis of complex molecules. For example, this compound was used in a novel synthesis of 1,2-bis(9-bicyclo[4.3.0]-non-1,6-dinyl)benzene via a double Pauson-Khand cyclization. researchgate.net Mechanistic subtleties are highlighted by studies on substituted analogs. For instance, the intramolecular Pauson-Khand reaction of 2-phenyl-1-octen-7-yne did not proceed as expected, whereas its regioisomer, 1-phenyl-1-octen-7-yne, afforded the desired bicyclic product in moderate yields. researchgate.net This indicates that the substitution pattern on the enyne backbone has a critical influence on the reaction's feasibility and outcome. researchgate.net

The terminal alkyne group can undergo selective hydrogenation. An electrocatalytic semi-hydrogenation using a nickel-based complex has been shown to be highly effective for converting terminal alkynes to terminal alkenes with high yields and without overreduction. nih.gov Mechanistic investigations of this transformation, using 1-octyne as a model substrate, revealed a concerted, Z-selective pathway. nih.gov Computational and experimental studies support a ligand-based hydrogen-atom transfer mechanism, rather than a more common hydride mechanism, where the catalytically active species is a reduced Ni(I) complex. nih.gov

Furthermore, the reactivity of both the alkene and alkyne moieties can be harnessed in photoinduced reactions. A visible-light-mediated anti-Markovnikov hydrosulfenylation of unactivated alkenes and alkynes has been developed. rsc.org Mechanistic studies showed that the transformation proceeds through a thiol-ene/yne click reaction, followed by oxidation involving reactive oxygen species generated in situ. rsc.org This protocol demonstrates how the distinct functional groups within a molecule like this compound can be targeted under specific catalytic conditions.

Strategic Applications of 1 Octen 7 Yne As a Foundational Synthetic Intermediate

Precursor in Complex Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of innovative strategies to construct complex polycyclic systems. sci-hub.se 1-Octen-7-yne and its derivatives are key precursors in this field, primarily due to their ability to undergo intramolecular cyclization reactions that form multiple rings in a single, efficient step. numberanalytics.com Reactions such as enyne metathesis and the Pauson-Khand reaction are instrumental in transforming simple, linear enyne substrates into the core scaffolds of biologically active natural products. uwindsor.caresearchgate.net

The intramolecular Pauson-Khand reaction is a powerful method for constructing cyclopentenone derivatives, which are common structural motifs in natural products. clockss.org This reaction involves a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a bicyclic enone. researchgate.netcore.ac.uk

Research has demonstrated the utility of substituted this compound substrates in these transformations. For instance, the intramolecular Pauson-Khand reaction of 1-phenyl-1-octen-7-yne, which contains an internal, or "endo," olefin, successfully yields the desired bicyclo[3.3.0]octenone product. clockss.orgresearchgate.net In contrast, a similar reaction with the isomeric 2-phenyl-1-octen-7-yne, an "exo-olefin," did not proceed, highlighting the subtle structural requirements for successful cyclization. clockss.orgresearchgate.net However, the introduction of methyl groups to the exo-olefin derivative enabled the reaction to proceed smoothly. clockss.org These findings underscore the importance of substrate design in achieving complex polycyclic frameworks, which are pivotal in the total synthesis of natural products like (±)-asteriscanolide and (±)-ceratopicanol. researchgate.netresearchgate.net

| Substrate | Olefin Type | Promoter/Conditions | Result |

|---|---|---|---|

| 2-Phenyl-1-octen-7-yne | Exo-olefin | Co₂(CO)₈, NMO, CH₂Cl₂, rt | No reaction |

| 1-Phenyl-1-octen-7-yne | Endo-olefin | Co₂(CO)₈, NMO, CH₂Cl₂, rt | Desired bicyclo[3.3.0]octenone product (moderate yield) |

| Methyl-substituted 2-phenyl-1-octen-7-yne derivatives | Exo-olefin | Co₂(CO)₈, NMO, CH₂Cl₂, rt | Smoothly proceeded to form bicyclic products |

Contribution to Advanced Materials Science and Polymer Chemistry

The dual functionality of this compound makes it an attractive monomer for the synthesis of specialty polymers and advanced materials. The presence of both an alkene and an alkyne allows for participation in multiple, distinct polymerization pathways, including enyne metathesis and thiol-yne "click" chemistry, to produce polymers with unique architectures and properties. mdpi.comnih.govacs.org

This compound is a suitable monomer for cascade enyne metathesis polymerization, a living polymerization technique that enables the synthesis of well-defined polymer architectures such as block copolymers. nih.govrsc.org In this process, a ruthenium carbene catalyst initiates a repeating sequence of intramolecular metathesis followed by intermolecular reaction with the next monomer unit. nih.gov This controlled, chain-growth mechanism allows for precise control over molecular weight and results in polymers with low dispersity.

Furthermore, the alkyne group of this compound can participate in thiol-yne "click" reactions. acs.org This highly efficient and robust reaction can be used to synthesize comb polymers, where side chains are grafted onto a polymer backbone at each monomer unit. acs.org The step-growth nature of thiol-yne polymerization, where a dithiol reacts with the alkyne, provides a pathway to create regular, well-defined branched macromolecules. acs.org

The specific reactivity of the enyne group is crucial for developing novel polymeric materials with tailored properties. Enyne metathesis polymerization incorporates double bonds directly into the polymer backbone. nih.gov These olefinic sites are susceptible to cleavage, for instance under acidic conditions, rendering the resulting polymer degradable. nih.gov This feature is highly desirable for applications in biomedicine and sustainable materials.

Conversely, the thiol-yne reaction offers a route to highly cross-linked polymer networks. acs.org A key feature of this reaction is that each alkyne functional group is capable of reacting with two thiol groups, forming a dithioether linkage. acs.orglookchem.com When multifunctional thiols and enyne monomers are used, this dual reactivity leads to the formation of a dense network structure. acs.org These highly cross-linked materials exhibit high glass transition temperatures and are of interest for coatings and advanced composites.

| Polymerization Method | Key Reactivity | Resulting Polymer Architecture | Key Material Property |

|---|---|---|---|

| Cascade Enyne Metathesis | Ruthenium-catalyzed cyclization/addition cascade nih.gov | Linear polymers, Block copolymers nih.govrsc.org | Degradable backbone nih.gov |

| Thiol-Yne "Click" Polymerization | Radical-mediated step-growth addition of thiols to the alkyne acs.org | Comb polymers, Highly cross-linked networks acs.orgacs.org | High cross-link density, High Tgacs.org |

Role in the Synthesis of Fine Chemicals and Pharmaceutical Intermediates (Focus on synthetic methodology)

In addition to its role in complex natural product synthesis, this compound is a valuable intermediate for synthesizing fine chemicals and pharmaceutical building blocks. google.comgoogle.com Specific synthetic methodologies leverage its bifunctionality to create valuable, functionalized molecules.

A notable example is its use in the synthesis of intermediates for Vitamin D3 derivatives. google.com A stereochemically defined version, (3S,4S,5S)-3,5-bis(t-butyldimethylsilyloxy)-4-methyl-1-octen-7-yne, serves as a key ene-yne component. google.com This intermediate is coupled with an exo-methylene compound (a diene partner) in a palladium-catalyzed reaction to construct the core structure of the vitamin D analogue. google.com

Ene-yne cross-metathesis (EYCM) is another powerful synthetic tool that transforms this compound into valuable diene products. beilstein-journals.org This reaction, particularly with ethylene, selectively converts the alkyne portion into a 1,3-diene system while leaving the original double bond intact. beilstein-journals.org The resulting conjugated dienes are versatile building blocks in organic synthesis. beilstein-journals.orgifpenergiesnouvelles.fr

However, not all cyclization strategies are equally effective. For example, attempts to use this compound in a thiophenol-mediated radical addition-cyclization reaction did not yield the expected cyclized product. clockss.org Instead, the reaction terminated after the initial addition of the thiyl radical, forming only the uncyclized adduct. clockss.org This highlights that the success of a given synthetic methodology is highly dependent on the specific substrate and reaction conditions.

Cutting Edge Spectroscopic and Chromatographic Methodologies for 1 Octen 7 Yne Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-octen-7-yne. azolifesciences.comcas.czmsu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. azolifesciences.comnumberanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shift values for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | 4.9-5.1 | 114-116 |

| C2 (CH) | 5.7-5.9 | 138-140 |

| C3 (CH₂) | 2.0-2.2 | 32-34 |

| C4 (CH₂) | 1.4-1.6 | 27-29 |

| C5 (CH₂) | 1.5-1.7 | 28-30 |

| C6 (CH₂) | 2.1-2.3 | 18-20 |

| C7 (C) | - | 83-85 |

Mass Spectrometry Techniques in Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. rfi.ac.uk For this compound, MS can confirm the molecular formula (C₈H₁₂) by determining its precise molecular weight (108.18 g/mol ). nih.gov

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. libretexts.org When this compound is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce the connectivity of atoms. For instance, cleavage of the bonds adjacent to the double and triple bonds would result in characteristic fragment ions.

Furthermore, mass spectrometry is a powerful tool for monitoring chemical reactions involving this compound. nih.gov By analyzing the reaction mixture over time, it is possible to track the disappearance of the starting material and the appearance of products, providing insights into reaction kinetics and mechanisms.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ | nih.gov |

| Molecular Weight | 108.18 g/mol | nih.gov |

| Major Fragment Ions (m/z) | Predicted values based on typical fragmentation of alkenes and alkynes | |

| 91 (Loss of -CH₃) | ||

| 79 (Loss of -C₂H₅) | ||

| 67 (Loss of -C₃H₅) |

Gas Chromatography and Retention Index Studies

Gas chromatography (GC) is a powerful separation technique used to analyze volatile compounds. scienceopen.com In GC, a sample is vaporized and injected into a column, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the column. sigmaaldrich.com For this compound, GC can be used to determine its purity and to separate it from other compounds in a mixture. nist.gov

The retention index is a standardized measure used in gas chromatography to identify compounds. nist.gov It relates the retention time of a compound to the retention times of linear alkanes. The Kovats retention index for this compound on a semi-standard non-polar column has been reported as 765.7. nih.gov This value can be used to tentatively identify this compound in a complex mixture by comparing its retention index to a database of known values. gcms.cz

Table 3: Gas Chromatography Data for this compound

| Parameter | Value | Stationary Phase | Source |

|---|

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comnih.govresearchgate.net Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when there is a change in the dipole moment during a vibration. edinst.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which is dependent on a change in the polarizability of the molecule. edinst.com

For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the C=C double bond and the C≡C triple bond. libretexts.orglibretexts.orgspectroscopyonline.com The C=C stretch typically appears in the region of 1680-1640 cm⁻¹, while the C≡C stretch is found in the 2260-2100 cm⁻¹ range. libretexts.orglibretexts.org The terminal alkyne also gives rise to a sharp C-H stretching vibration around 3330-3270 cm⁻¹. libretexts.orglibretexts.org Raman spectroscopy can also be used to observe these vibrations, and it is often particularly sensitive to the symmetric vibrations of the carbon-carbon multiple bonds.

Table 4: Characteristic Infrared Absorption Frequencies for this compound This table presents typical ranges for the functional groups found in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkene) | Stretch | 3100-3000 |

| C-H (alkyne, terminal) | Stretch | 3330-3270 |

| C=C (alkene) | Stretch | 1680-1640 |

| C≡C (alkyne) | Stretch | 2260-2100 |

Differential Scanning Calorimetry in Polymer Characterization (when this compound is integrated into polymeric structures)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.netwikipedia.org It is a powerful tool for characterizing the thermal properties of polymers. eag.comeag.comhu-berlin.de When this compound is used as a monomer or a comonomer in polymerization reactions, DSC can be used to study the thermal properties of the resulting polymers. google.com

Key thermal transitions that can be measured by DSC include the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). pressbooks.pub The glass transition temperature is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The crystallization temperature is the temperature at which a polymer crystallizes upon cooling from the melt, and the melting temperature is the temperature at which a crystalline polymer melts. These thermal properties are crucial for understanding the processing and performance of polymeric materials. eag.com For example, the integration of this compound into a polymer backbone can influence its thermal stability and other physical properties, which can be quantified using DSC.

Theoretical and Computational Chemistry Approaches to 1 Octen 7 Yne Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are central to deciphering the electronic properties of 1-octen-7-yne. These methods provide solutions to the Schrödinger equation for the molecule, yielding comprehensive data on electron distribution, molecular orbitals, and energy states. Such information is vital for the prediction of the molecule's stability, its reactivity, and the potential pathways of its reactions. The electronic structure is primarily influenced by the π-system of the carbon-carbon double and triple bonds.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a principal tool in computational chemistry for the examination of reaction pathways in organic molecules, this compound included. nih.gov DFT methodologies compute the electron density of a system to ascertain its energy, striking a balance between computational demand and precision.

For this compound, DFT calculations can be utilized to construct the potential energy surface of its reactions. This process entails the identification of transition states, intermediates, and final products, thereby clarifying the stepwise mechanism of a chemical transformation. researchgate.net For instance, in cycloaddition reactions, DFT can elucidate the mechanism by pinpointing intermediates and transition states. By assessing the calculated activation energies for different steps, the most probable reaction pathway can be forecasted. pku.edu.cn

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| This compound + Catalyst | -310.12345 | 0.0 |

| Transition State 1 | -310.09876 | 15.5 |

| Intermediate 1 | -310.13579 | -7.7 |

| Transition State 2 | -310.08765 | 22.5 |

| Product + Catalyst | -310.15432 | -19.4 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

These computational analyses can uncover vital reaction details, such as whether a mechanism is stepwise or concerted, and can aid in explaining product distributions observed in experiments.

Molecular Modeling and Simulation Studies for Conformational Analysis and Interactions

Molecular modeling and simulation are essential for investigating the conformational possibilities of adaptable molecules like this compound and their interactions with other chemical species. Conformational analysis focuses on identifying the various spatial arrangements of atoms (conformers) and their corresponding relative energies.

The single bonds in the carbon chain of this compound allow it to assume a multitude of conformations. Molecular mechanics force fields can be applied to systematically search for low-energy conformers. These investigations can determine the most stable conformations and the energy barriers separating them, which is critical for understanding the molecule's three-dimensional shape and its potential fit within the active site of a catalyst or enzyme.

Molecular dynamics (MD) simulations offer deeper understanding into the dynamic behavior of this compound. nih.gov MD simulations track the movement of atoms over time by solving Newton's equations of motion. This can illustrate the molecule's behavior in a solvent, its interactions with other molecules, and the timeframes of conformational shifts.

Prediction of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry is a formidable tool for forecasting the spectroscopic characteristics of molecules, which is invaluable for the interpretation of experimental spectra and the identification of unknown substances. For this compound, methods such as DFT can be employed to compute a range of spectroscopic parameters.

For example, vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to assist in assigning vibrational modes. Likewise, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural determination of this compound and its reaction products.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| C≡C Stretch (cm⁻¹) | 2116 | 2118 |

| C=C Stretch (cm⁻¹) | 1643 | 1641 |

| ¹³C NMR (C1) (ppm) | 138.6 | 139.1 |

| ¹³C NMR (C8) (ppm) | 69.0 | 68.7 |

| ¹H NMR (H1) (ppm) | 5.83 | 5.81 |

| ¹H NMR (H8) (ppm) | 1.96 | 1.94 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Moreover, computational models can be used to predict the results of reactions involving this compound. By calculating the relative energies of potential products, it is often possible to forecast the major product of a reaction. This predictive power is extremely useful in synthetic planning, enabling chemists to evaluate potential reactions and refine conditions before conducting laboratory experiments.

Future Trajectories and Unresolved Challenges in 1 Octen 7 Yne Research

Innovation in Catalytic Systems for Selective Transformations

The dual reactivity of the alkene and alkyne moieties in 1-octen-7-yne offers a rich landscape for catalytic control, yet achieving high selectivity remains a primary challenge. Future innovations will likely concentrate on the development of sophisticated catalytic systems that can precisely differentiate between these two functional groups or engage them in controlled sequential or concurrent reactions.

Selective hydrogenation is a key area where new catalysts are needed. While complete saturation to n-octane is straightforward, the selective reduction of either the alkyne to a cis- or trans-alkene, or the alkene to an alkane, without affecting the other unsaturation, requires catalysts with high chemoselectivity. For instance, the selective hydrogenation of 1-octyne (B150090) to 1-octene (B94956) has been achieved with high conversion using silver nanoparticles supported on alumina (B75360). rsc.org Similar strategies could be adapted for this compound, though catalyst poisoning and competitive binding of the two unsaturated sites present significant hurdles.

Hydrosilylation, another important transformation, allows for the introduction of silicon-containing functional groups. Platinum and rhodium complexes are known to catalyze the hydrosilylation of alkynes and alkenes. mdpi.comresearchgate.netresearchgate.net For terminal alkynes like the one in this compound, hydrosilylation can yield various isomers. The development of ligand-modified catalysts that can control the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer) of the hydrosilylation of the alkyne in the presence of the alkene is a significant area for future research.

Enyne metathesis, a powerful tool for forming 1,3-dienes, is another area ripe for innovation. innovationnewsnetwork.com Ruthenium-based catalysts are commonly employed, but their activity and selectivity can be highly dependent on the substrate and reaction conditions. nih.govthieme-connect.de For a molecule like this compound, intramolecular ring-closing enyne metathesis (RCEYM) could potentially lead to cyclic dienes, though the formation of an eight-membered ring is often challenging. Future catalyst design will likely focus on improving the efficiency and selectivity of such transformations.

The following table summarizes representative catalytic transformations that could be applied to this compound, highlighting the need for innovative catalyst development.

| Transformation | Catalyst System (Analogous) | Potential Product from this compound | Key Challenge |

|---|---|---|---|

| Selective Alkyne Hydrogenation | Ag/Al₂O₃ | 1,7-Octadiene (B165261) | Chemoselectivity over alkene hydrogenation |

| Alkyne Hydrosilylation | [Rh(PPh₃)₃Cl] | (E/Z)-1-Silyl-1-octen-7-yne | Regio- and stereoselectivity |

| Enyne Metathesis (intramolecular) | Grubbs Catalysts | Cycloocta-1,3-diene | Efficiency of eight-membered ring formation |

Exploration of Novel Reaction Pathways and Domino Sequences

The structure of this compound is ideally suited for domino or cascade reactions, where a single set of reagents and conditions can trigger a series of transformations to rapidly build molecular complexity. The exploration of novel reaction pathways that take advantage of both the alkene and alkyne functionalities is a significant future direction.

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing cyclopentenones. wikipedia.orguwindsor.ca The intramolecular Pauson-Khand reaction of 1,n-enynes is a well-established method for forming bicyclic systems. catalysis.blog Research by Ishizaki and colleagues has shown that while the intramolecular Pauson-Khand reaction of 2-phenyl-1-octen-7-yne did not proceed, its methyl-substituted derivatives did react to form bicyclo[4.3.0]nonenone derivatives in moderate yields. nih.gov This suggests that subtle electronic and steric factors play a crucial role and that further investigation into the scope of this reaction with unsubstituted this compound and other derivatives is warranted.

Enyne metathesis can also be part of a domino sequence. researchgate.net For instance, a ring-closing enyne metathesis could be followed by a Diels-Alder reaction of the resulting diene, all in one pot. beilstein-journals.org The development of such sequences with this compound could provide rapid access to complex polycyclic structures.

Radical cyclizations represent another promising avenue. The addition of a radical to one of the unsaturated bonds can be followed by an intramolecular cyclization onto the other. Palladium-catalyzed domino radical cyclization and C-H amination of 1,7-enynes have been developed to synthesize nitrogen-containing fused quinolin-2(1H)-ones. researchgate.net Applying such methodologies to this compound could lead to novel heterocyclic compounds.

The following table illustrates potential domino reactions involving this compound.

| Domino Reaction | Key Reagents/Catalyst | Potential Product Core Structure | Reference (Analogous Systems) |

|---|---|---|---|

| Intramolecular Pauson-Khand Reaction | Co₂(CO)₈ | Bicyclo[4.3.0]nonenone | nih.gov |

| RCEYM/Diels-Alder | Grubbs Catalyst, Dienophile | Polycyclic systems | beilstein-journals.org |

| Radical Cyclization/Amination | Pd Catalyst, Radical Initiator, Amine Source | Fused N-heterocycles | researchgate.net |

Expansion of Applications in Emerging Materials and Niche Chemical Synthesis

While the primary focus of research on molecules like this compound has been in the realm of synthetic methodology, there is significant untapped potential for its application in materials science and the synthesis of niche chemicals. The presence of two polymerizable groups, the alkene and the alkyne, makes this compound a candidate for the synthesis of novel polymers.

The development of polyenynes and their derivatives is an area of growing interest due to their potential electronic and optical properties. researchgate.netcognit.ca this compound could serve as a monomer or a cross-linking agent in the synthesis of complex polymer architectures. For example, alternating cascade metathesis polymerization of enynes with cyclic enol ethers has been shown to produce degradable poly(vinyl ether) materials. nih.govacs.org The incorporation of this compound into such polymer backbones could lead to materials with tailored properties. Furthermore, the copolymerization of long-chain α-olefins with functional monomers is a known strategy to create polymers with specific characteristics. rsc.orgrsc.org

In niche chemical synthesis, this compound can be a precursor to specialty chemicals with applications in fragrances, agrochemicals, or pharmaceuticals. ontosight.ai Its bifunctional nature allows for the synthesis of molecules with defined stereochemistry and functionality at both ends of the C8 chain. For instance, derivatives of this compound have been used as intermediates in the synthesis of vitamin D3 analogues. sigmaaldrich.com

Addressing Synthetic Scalability and Process Intensification Challenges in Academic Contexts

A significant hurdle in transitioning novel chemical transformations from the laboratory to larger-scale applications is the scalability of the synthesis. For this compound and its derivatives, several challenges need to be addressed, even within an academic context aiming for gram-scale synthesis for further studies.

The synthesis of this compound itself can be challenging to scale up. Common laboratory methods may involve reagents that are expensive or difficult to handle in large quantities. The development of more robust and cost-effective synthetic routes is crucial.

Furthermore, many of the catalytic reactions involving enynes, such as metathesis and the Pauson-Khand reaction, often require relatively high catalyst loadings and are sensitive to impurities. nih.govcsic.es The cost of noble metal catalysts (e.g., Ru, Rh, Pd, Co) can be prohibitive for large-scale synthesis. ucl.ac.uk The removal of metal residues from the final products is another significant challenge. ucl.ac.uk

Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, offers potential solutions. chinesechemsoc.org The use of continuous flow reactors, for example, can improve heat and mass transfer, allow for safer handling of hazardous reagents, and facilitate catalyst recycling. nih.gov A catalytic, scalable Pauson-Khand reaction has been demonstrated in a plug flow reactor. rsc.org The application of such technologies to the reactions of this compound could significantly improve their efficiency and scalability. The use of computational fluid dynamics (CFD) can aid in the design and scale-up of such reactors by simulating fluid flow and reaction kinetics. mdpi.comresearchgate.netapprocess.comnumberanalytics.comchemisgroup.us

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. catalysis.blogarxiv.org For a molecule like this compound, with its multiple reaction sites and potential for complex transformations, AI and ML can play a significant role in accelerating discovery and optimization.

Predicting the outcome of reactions, especially with respect to regioselectivity and stereoselectivity, is a major challenge in organic synthesis. ML models are being developed to predict the regioselectivity of reactions on molecules with multiple potential reaction sites. chemrxiv.orgnih.govrsc.org For this compound, an ML model could be trained on experimental and computational data to predict, for example, whether a catalyst will preferentially react with the alkene or the alkyne.

AI can also be used to optimize reaction conditions. By using high-throughput screening (HTS) in combination with robotic automation and ML algorithms, a large number of catalysts, ligands, and reaction parameters can be rapidly evaluated to find the optimal conditions for a desired transformation of this compound. catalysis.blogsigmaaldrich.comnumberanalytics.commdpi.com This approach can significantly reduce the time and resources required for reaction development. innovationnewsnetwork.comrsc.org

Furthermore, AI can aid in the discovery of entirely new reaction pathways. By analyzing vast amounts of chemical data, AI algorithms may identify novel and non-intuitive ways to transform this compound into valuable products. researchgate.net The integration of AI and ML with experimental chemistry holds the promise of a future where the exploration of the chemical space of molecules like this compound is faster, more efficient, and more creative.

常见问题

What are the established synthetic routes for 1-Octen-7-yne, and how can their efficiencies be systematically compared?

Basic Research Question

To compare synthetic efficiencies, design a study testing methods like alkyne coupling or catalytic hydrogenation under standardized conditions (temperature, solvent, catalyst loading). Measure yields via GC-MS or NMR quantification and analyze reaction kinetics using time-sampling. Report purity via chromatographic retention times and spectral consistency (e.g., IR absorption for triple bonds at ~2100–2260 cm⁻¹) . Tabulate variables such as reaction time, yield, and byproduct formation to identify optimal pathways.

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers distinguish it from structural analogs?

Basic Research Question

Focus on ¹H NMR (δ 1.8–2.5 ppm for allylic protons, δ 2.0–2.2 ppm for acetylenic protons) and ¹³C NMR (δ 65–85 ppm for sp-hybridized carbons). IR spectroscopy should confirm the alkyne stretch (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. Cross-reference data with literature to confirm structural assignments .

How can computational models complement experimental data to resolve electronic properties of this compound?

Advanced Research Question

Use density functional theory (DFT) to calculate bond lengths, orbital energies, and electrostatic potential surfaces. Compare computational NMR chemical shifts (e.g., using GIAO method) with experimental data to validate accuracy. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity patterns .

What experimental strategies address contradictions in reported reaction kinetics of this compound across studies?

Advanced Research Question

Replicate conflicting studies under controlled conditions, isolating variables (e.g., catalyst purity, solvent degassing). Use stopped-flow kinetics or in-situ FTIR to monitor intermediate formation. Apply statistical tools (t-tests, ANOVA) to evaluate significance of discrepancies. Publish raw datasets and error margins to enhance reproducibility .

How can stereochemical instability during this compound synthesis be methodologically mitigated?

Basic Research Question

Employ chiral catalysts (e.g., palladium complexes with enantiopure ligands) and monitor enantiomeric excess via chiral HPLC or circular dichroism. Control reaction temperature to minimize racemization and use inert atmospheres to prevent oxidation .

What experimental design principles apply to thermodynamic stability studies of this compound under varying conditions?

Advanced Research Question

Use differential scanning calorimetry (DSC) to measure decomposition temperatures and isothermal titration calorimetry (ITC) for enthalpy changes. Perform accelerated stability testing under UV light or humidity to simulate environmental stress. Correlate findings with computational predictions of bond dissociation energies .

How can researchers ensure reproducibility in this compound synthesis protocols?

Basic Research Question

Document catalyst batch numbers, solvent purification methods (e.g., distillation over CaH₂), and reaction monitoring techniques (TLC, in-situ spectroscopy). Publish detailed supplementary materials, including step-by-step procedures and raw spectral data .

What role do isotopic labeling techniques play in elucidating this compound’s reaction mechanisms?

Advanced Research Question

Incorporate deuterium or ¹³C labels at specific positions to track bond cleavage/formation via NMR or MS. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms. Validate hypotheses with computational transition-state modeling .

How should degradation pathways of this compound be analyzed during long-term storage?

Basic Research Question

Conduct accelerated aging studies (40°C/75% RH) and analyze degradation products via LC-MS. Quantify parent compound loss over time using calibrated HPLC. Identify oxidation byproducts (e.g., ketones or epoxides) and propose stabilization strategies (antioxidants, inert storage) .

What methodologies elucidate intermolecular interactions of this compound in solution?

Advanced Research Question

Use NMR titration to measure association constants with host molecules (e.g., cyclodextrins). Pair UV-Vis spectroscopy with Job’s plot analysis to determine stoichiometry. Simulate solvation effects via molecular dynamics (MD) to correlate experimental observations with theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。